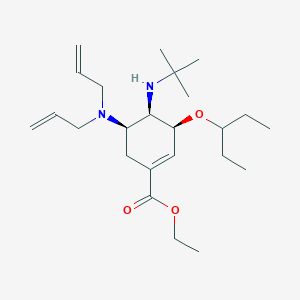![molecular formula C17H12ClF3N4O2 B13363043 1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363043.png)
1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with various functional groups including a chlorophenyl, a methyl group, and a trifluoromethoxyphenyl group. These substitutions confer specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of 1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Substitution Reactions: The chlorophenyl and trifluoromethoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative in the presence of coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include polar aprotic solvents, strong bases, and specific catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.
類似化合物との比較
1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide: Lacks the trifluoromethoxyphenyl group, which may result in different chemical and biological properties.
1-(3-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide: Lacks the trifluoromethoxy group, which may affect its reactivity and biological activity.
1-(3-chlorophenyl)-5-methyl-N-[4-(methoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide: Contains a methoxy group instead of a trifluoromethoxy group, which may influence its chemical stability and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C17H12ClF3N4O2 |
|---|---|
分子量 |
396.7 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H12ClF3N4O2/c1-10-22-15(24-25(10)13-4-2-3-11(18)9-13)16(26)23-12-5-7-14(8-6-12)27-17(19,20)21/h2-9H,1H3,(H,23,26) |
InChIキー |
AKERGUUZRASHDT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


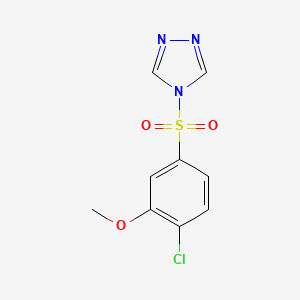

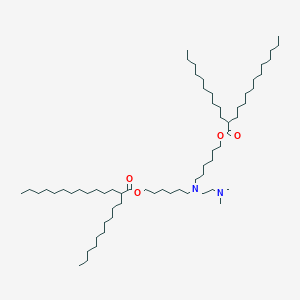
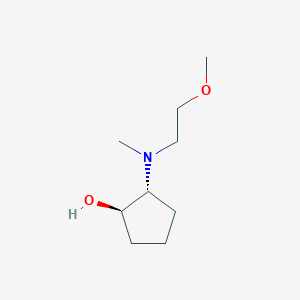


![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362997.png)
![6-(2-Methyl-3-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362999.png)
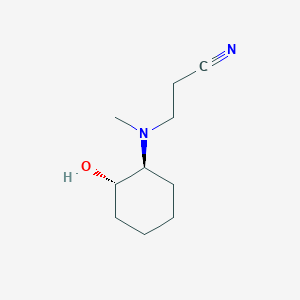
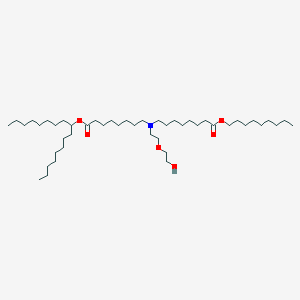
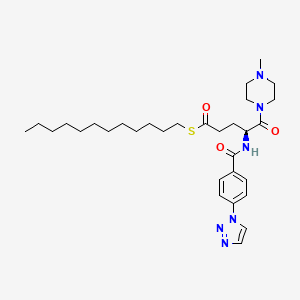
![6-(3,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363046.png)
![1',1''-Dimethyl-5-fluoro-3'-(2-thienyl)-3''-(2-thienylmethylene)-1,2-dihydro-dispiro[indole-3,5'-pyrrolidine-4',5''-piperidine]-2,4''-dione](/img/structure/B13363047.png)
